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Compound of Interest

Compound Name: Tridecanediamide

CAS No.: 89790-14-7

Cat. No.: B8573948

Get Quote

Executive Summary
The "odd-even" effect is a well-documented solid-state phenomenon in aliphatic homologous

series, including dicarboxylic acids and their diamides (

). This guide provides a technical analysis of how methylene spacer parity (

) dictates crystal packing efficiency, hydrogen bonding networks, and ultimately, the X-Ray
Diffraction (XRD) fingerprint.

For drug development and materials science professionals, distinguishing these forms is

critical. Even-chain diamides generally exhibit higher thermal stability and lower solubility due

to efficient packing, while odd-chain analogs often present "looser" crystal lattices, impacting

bioavailability and mechanical processing.

Mechanistic Foundation: The Parity Rule
To interpret XRD patterns correctly, one must understand the crystallographic drivers behind

the signals.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8573948#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8573948?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Symmetry Driver
Even-Chain Diamides (

):

Conformation: Typically adopt a planar, all-trans conformation.

Symmetry: The molecule possesses a center of inversion (

) at the midpoint of the central C-C bond.

Packing: This centrosymmetry allows for efficient stacking. Terminal amide groups align

perfectly to form intermolecular hydrogen bonds (N-H...O) without requiring significant

torsion of the backbone. This results in dense, triclinic or monoclinic (

) unit cells.

Odd-Chain Diamides (

):

Conformation: An all-trans conformation would place the terminal amide groups at angles

that disfavor parallel hydrogen bonding.

Symmetry: The molecule lacks a center of inversion.

Packing: To satisfy the energetic requirement of hydrogen bonding, the methylene chain

often undergoes twisting (introducing gauche defects) or the molecules offset laterally.

This "frustrated" packing leads to larger lattice expansions, lower densities, and distinct

diffraction angles.

Visualization of Packing Logic
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Aliphatic Diamide Chain Length (n)

Even Chain (n=2, 4)
Centrosymmetric

Odd Chain (n=3, 5)
Non-Centrosymmetric

Efficient Stacking
Planar All-Trans Backbone

Frustrated Stacking
Twisted/Offset Backbone

Direct Inter-sheet H-Bonds
(High Density)

Distorted H-Bond Network
(Lower Density)

XRD Result:
Distinct Split Peaks (e.g., 20° & 24°)

High Crystallinity

XRD Result:
Merged/Shifted Peaks (e.g., ~21.5°)

Potential Polymorphism

Click to download full resolution via product page

Figure 1: Logic flow demonstrating how chain parity influences crystal packing and resulting

XRD signals.

Comparative Analysis: XRD Fingerprints
The following data compares a representative Even diamide (Succinamide,

) with Odd analogs (Glutaramide,

) and longer chain models (Adipamide,

).

Quantitative Comparison Table
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Feature
Even-Chain (e.g.,
Succinamide, Adipamide)

Odd-Chain (e.g.,
Glutaramide, Pimelamide)

Crystal System
Typically Monoclinic (

) or Triclinic

Often Monoclinic (

) or Orthorhombic

Primary XRD Peaks (

)

Succinamide: 14.9°, 19.7°,

22.5°, 25.9°, 28.3° Adipamide:

~20.5°, ~24.0° (distinct

-form split)

Glutaramide: ~21-22° (often

merged or less split), ~26°

Nylon 7/9 models: Single

strong peak ~21.5° (

-form like)

d-spacing Trends

Alternating "Sawtooth" pattern

(Longer d-spacing for

equivalent MW)

Alternating "Sawtooth" pattern

(Shorter d-spacing for

equivalent MW)

Melting Point Higher (High lattice energy) Lower (Lower lattice energy)

Peak Morphology
Sharp, well-resolved

reflections (High order)

Broader, sometimes merged

reflections (Disorder/Twist)

Detailed Pattern Interpretation
The "Even" Signature (The Alpha-Phase)
In even-chain diamides like Adipamide (and the polymer Nylon 6,6), the XRD pattern is

dominated by two equatorial reflections:

Inter-chain distance (~20°

): Corresponds to the distance between H-bonded sheets.

Inter-sheet distance (~24°

): Corresponds to the distance between chains within a sheet. Key Indicator: A clear
separation between these two peaks indicates a stable, triclinic/monoclinic packing with fully
satisfied hydrogen bonds.

The "Odd" Signature (The Gamma-Phase)
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In odd-chain diamides or odd-nylons (like Nylon 7,7), the geometric frustration often forces the

unit cell into a pseudo-hexagonal arrangement.

Merged Peak: The two distinct peaks seen in even analogs often collapse into a single,

intense reflection near 21.5°

.

Implication: This indicates that the inter-chain and inter-sheet distances have become

roughly equivalent due to the twisting of the amide groups out of the methylene plane.

Experimental Protocol: High-Fidelity XRD
Acquisition
To reliably distinguish these subtle structural differences, a rigorous protocol is required to

minimize preferred orientation, which is common in plate-like diamide crystals.

Sample Preparation Workflow
Objective: Create a randomly oriented powder to ensure relative peak intensities are accurate.

Synthesis/Isolation: Recrystallize the diamide from a polar solvent (e.g., Ethanol/Water) to

ensure a single polymorph (usually the stable form).

Grinding:

Technique: Lightly grind the sample in an agate mortar.

Caution: Do not over-grind. Excessive mechanical stress can induce phase

transformations (e.g.,

transition) in amide-based crystals.

Sieving: Pass through a 325-mesh (45

) sieve.
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Mounting: Use a zero-background holder (single crystal silicon cut off-axis) to reduce noise.

Use the "side-loading" or "back-loading" technique to minimize preferred orientation of the

needle/plate crystals.

Instrument Configuration
Radiation: Cu K

(

).[1]

Voltage/Current: 40 kV / 40 mA.

Scan Range:

to

(The diagnostic peaks are almost always

).

Step Size:

.[2]

Dwell Time:

seconds/step (Amides scatter lighter elements; good statistics are needed).

Data Analysis Workflow
Raw Diffractogram

(Intensity vs 2θ)
Background Subtraction

& K-alpha2 Stripping
Peak Indexing
(Identify hkl)

Compare d-spacings
vs. Reference (CSD)

Click to download full resolution via product page

Figure 2: Standardized workflow for processing diamide XRD data.

Implications for Drug Development[3]
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Understanding the odd-even effect is not merely academic; it has direct consequences for

pharmaceutical formulation:

Solubility Engineering:

If a drug candidate contains an aliphatic linker (e.g., a diamide spacer), choosing an odd-

chain linker may improve solubility. The lower lattice energy (lower melting point) of the

odd-chain crystal makes it energetically "easier" to break the lattice during dissolution.

Tabletability:

Even-chain crystals, with their slip-plane structures (sheets), often exhibit better plasticity

and tabletability.

Odd-chain crystals may be more brittle or exhibit different compaction mechanics due to

the "interlocked" or twisted nature of the packing.

Polymorph Risk:

Odd-chain diamides are more prone to polymorphism (e.g., solvent-dependent

conformational changes) because the "twisted" state is often close in energy to other

metastable states. This requires stricter solid-state control during manufacturing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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